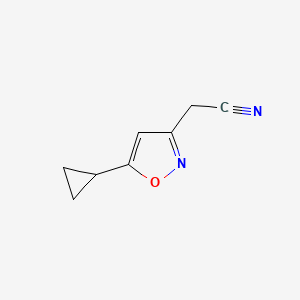

2-(5-Cyclopropylisoxazol-3-yl)acetonitrile

Descripción

2-(5-Cyclopropylisoxazol-3-yl)acetonitrile is a chemical compound with the molecular formula C8H8N2O It features a cyclopropyl group attached to an isoxazole ring, which is further connected to an acetonitrile group

Propiedades

IUPAC Name |

2-(5-cyclopropyl-1,2-oxazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-3-7-5-8(11-10-7)6-1-2-6/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZAIDIQTXXFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropyl and acetonitrile groups. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile may involve bulk synthesis techniques, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Cyclopropylisoxazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The isoxazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Aplicaciones Científicas De Investigación

2-(5-Cyclopropylisoxazol-3-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: It can be used in the production of materials with specialized properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Methylisoxazol-3-yl)acetonitrile

- 2-(5-Phenylisoxazol-3-yl)acetonitrile

- 2-(5-Ethylisoxazol-3-yl)acetonitrile

Uniqueness

2-(5-Cyclopropylisoxazol-3-yl)acetonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in drug design and materials science .

Actividad Biológica

2-(5-Cyclopropylisoxazol-3-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile is C8H8N2O, with a molecular weight of 148.16 g/mol. The compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to an acetonitrile group. This unique structure contributes to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action for 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile primarily involves its interaction with biological targets such as enzymes and receptors. The isoxazole ring can engage in hydrogen bonding and other interactions that influence binding affinity and specificity. This compound has been studied for its potential as a VEGFR-2 inhibitor, which plays a crucial role in angiogenesis and could be beneficial in treating conditions like wet age-related macular degeneration (AMD) .

In Vitro Studies

Research indicates that compounds similar to 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile exhibit significant inhibition of VEGFR-2 activity in vitro. For instance, modifications on the isoxazole moiety have shown enhanced activity against VEGFR-2, suggesting that structural variations can lead to improved pharmacological profiles .

In Vivo Studies

In vivo studies utilizing mouse models have demonstrated that analogs of this compound can inhibit choroidal neovascularization (CNV). One study reported that an isoxazole derivative provided up to 98% inhibition in CNV models, highlighting the potential efficacy of cyclopropyl-substituted isoxazoles in ocular therapies .

Case Studies

- VEGFR-2 Inhibition : A study focused on identifying oral VEGFR-2 inhibitors found that compounds with cyclopropyl substitutions showed promising results in reducing retinal edema and improving visual acuity in AMD models. The compound exhibited a dose-dependent response, with effective doses yielding significant therapeutic outcomes .

- Pharmacokinetics : Another case study evaluated the pharmacokinetic properties of cyclopropyl isoxazole derivatives, revealing favorable distribution to ocular tissues compared to plasma levels. This selectivity is crucial for minimizing systemic side effects while maximizing therapeutic efficacy .

Comparative Analysis

The biological activity of 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile can be compared with other similar compounds:

| Compound | Biological Activity | ED90 (mg/kg) |

|---|---|---|

| 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile | Significant VEGFR-2 inhibition | 4.8 |

| 2-(5-Methylisoxazol-3-yl)acetonitrile | Moderate VEGFR-2 inhibition | 19.6 |

| 2-(5-Phenylisoxazol-3-yl)acetonitrile | Lower efficacy | 31 |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.